4-butoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-BUTOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Construction of the Pyridazine Ring: The pyridazine ring is often formed through cycloaddition reactions involving hydrazine and dicarbonyl compounds.
Coupling Reactions: The pyrrolidine and pyridazine rings are then coupled with a phenyl group through various coupling reactions, such as Suzuki or Heck coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine or pyridazine rings.
Reduction: Reduced forms of the compound, potentially altering the pyridazine ring.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Scientific Research Applications
4-BUTOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BUTOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings contribute to the compound’s binding affinity and selectivity . The sulfonamide group may also play a role in the compound’s biological activity by interacting with specific amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridazine Derivatives: Compounds with a pyridazine ring, such as pyrazolo[1,5-a]pyridazin-3-ones.
Uniqueness
4-BUTOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a sulfonamide group. This combination provides the compound with distinct biological activity and selectivity, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C24H28N4O3S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
4-butoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N4O3S/c1-2-3-17-31-21-9-11-22(12-10-21)32(29,30)27-20-8-6-7-19(18-20)23-13-14-24(26-25-23)28-15-4-5-16-28/h6-14,18,27H,2-5,15-17H2,1H3 |
InChI Key |
WGKAVWZCLVVCIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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